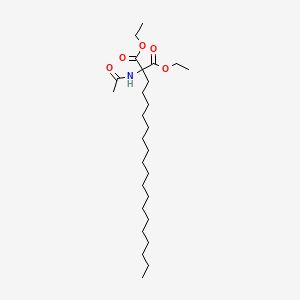
2-(aminomethyl)-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one is a complex organic compound with a unique structure that includes two pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipyrimidine Core: The initial step involves the formation of the bipyrimidine core through a condensation reaction between suitable pyrimidine derivatives.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where a suitable aminomethylating agent reacts with the bipyrimidine core.
Methylation: The final step involves the methylation of the compound to obtain the desired 2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.
Other Bipyrimidine Compounds: Compounds with similar bipyrimidine structures but different functional groups.
Uniqueness
2-Aminomethyl-1-methyl-1H-[4,4’]bipyrimidinyl-6-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H11N5O |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one |
InChI |
InChI=1S/C10H11N5O/c1-15-9(5-11)14-8(4-10(15)16)7-2-3-12-6-13-7/h2-4,6H,5,11H2,1H3 |
InChI-Schlüssel |
UBGDDKHQVMYIRB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(N=C1CN)C2=NC=NC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
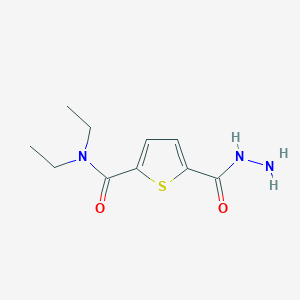
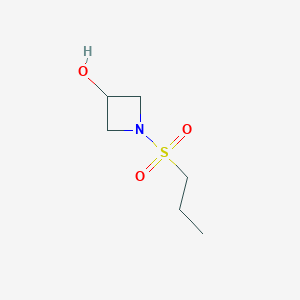
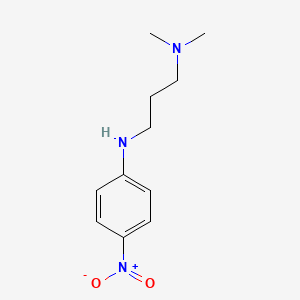
![1,3-dimethyl-7-amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8698453.png)
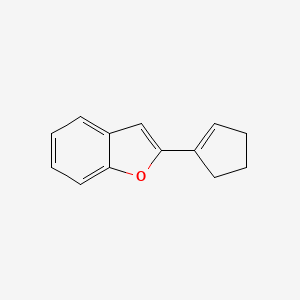
![2,3-Bis(bromomethyl)benzo[g]quinoxaline](/img/structure/B8698469.png)
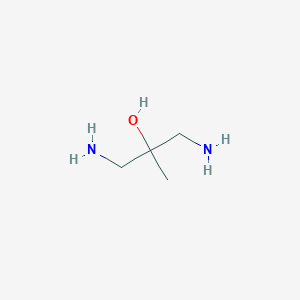
![3-CYANO-1,2-BIS[2-[[5-(DIMETHYLAMINOMETHYL)-2-FURYL]METHYLSULFANYL]ETH YL]GUANIDINE](/img/structure/B8698486.png)
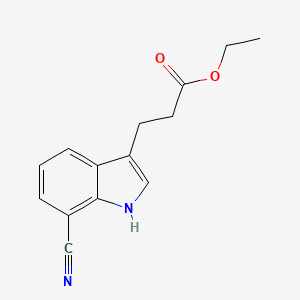
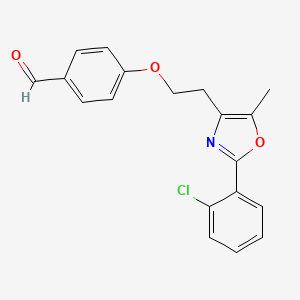
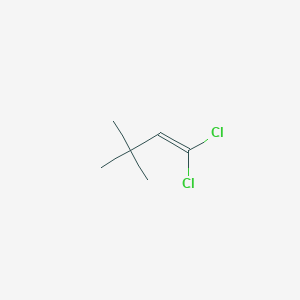

![1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID](/img/structure/B8698520.png)
